molecular formula C22H28N2O4S B2926016 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921915-86-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2926016
CAS No.: 921915-86-8
M. Wt: 416.54
InChI Key: YNHGBNWZAVTVMI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Sulfonamide derivatives have been studied for their potential as enzyme inhibitors, particularly against carbonic anhydrases, which are relevant for therapeutic applications. A study described the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides that showed strong inhibition of human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).

Photodynamic Therapy

Another area of application is in photodynamic therapy for cancer treatment. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed significant potential due to their good fluorescence properties and high singlet oxygen quantum yield, making them viable as Type II photosensitizers (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Sulfonamide compounds have been synthesized with potential antimicrobial and antifungal activities. For example, a series of novel compounds were created and showed good antifungal activity, illustrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Khodairy et al., 2016).

Anticancer Activity

Research into quinazolin-4-yl-aminobenzenesulfonamide derivatives revealed their potential in vitro anticancer activity against breast cancer cell lines. These findings suggest the role of sulfonamide derivatives in cancer research, particularly in designing compounds with specific biological activities (Kumar et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-12-13(2)15(4)20(16(5)14(12)3)29(26,27)24-17-8-9-19-18(10-17)23-21(25)22(6,7)11-28-19/h8-10,24H,11H2,1-7H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHGBNWZAVTVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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